Dehydrotizanidin

Übersicht

Beschreibung

Dehydro Tizanidine is a metabolite of Tizanidine . Tizanidine is an imidazoline derivative with the agonistic activity of central alpha 2 receptors at both the spinal and supra-spinal levels . It is used to help relax certain muscles in your body. It relieves spasms, cramping, and tightness of the muscles caused by medical problems, such as multiple sclerosis or certain injuries to the spine .

Synthesis Analysis

The synthesis of Tizanidine, the parent compound of Dehydro Tizanidine, has been described in various studies . One method involves the preparation of tizanidine hydrochloride from the tizanidine base, which includes mixing the tizanidine base, a carboxylic acid, and optionally an inert solvent, and preparing a solution of the tizanidine carboxylic acid salt .

Wissenschaftliche Forschungsanwendungen

Skelettmuskelrelaxans

Tizanidin ist ein zentral wirkender Alpha-2-Adrenozeptoragonist mit sowohl antispastischer als auch antispasmodischer Wirkung . Es zeigt Wirksamkeit bei den üblichen Indikationen für alle Skelettmuskelrelaxantien (SMRs) . Es wird häufig zur Behandlung von Erkrankungen des Bewegungsapparates eingesetzt .

Sicherheitsprofil

Aus der Sicht der Arzneimittelsicherheit weist Tizanidin im Vergleich zu Baclofen geringere Inzidenzen von unerwünschten Ereignissen (Verletzungen, Delir, Enzephalopathie, Stürze und Opioidüberdosierung) auf . Es ist nicht mit einem Risiko für die Alzheimer-Krankheit verbunden, wie bei Orphenadrin, es besteht kein Risiko für ein Serotonin-Syndrom wie bei Metaxalon bei gleichzeitiger Verabreichung mit serotonergen Medikamenten, keine signifikanten pharmakokinetischen Veränderungen bei CYP2C19-schlechten Metabolisierern im Gegensatz zu Diazepam und Carisoprodol und keine körperlich süchtig machenden oder missbräuchlichen Eigenschaften wie bei Carisoprodol und Diazepam .

Gastroprotection

Tizanidin hat zusätzliche Vorteile wie Gastroprotection, die die Patiententoleranz gegenüber nichtsteroidalen Antirheumatika verbessern kann .

Anti-neuropathische Schmerzen

Tizanidin hat sich als vielversprechend in der Behandlung neuropathischer Schmerzen erwiesen .

Schmerzmanagement nach Operationen

Tizanidin ist ein wichtiger Bestandteil der multimodalen Analgesie-Strategie zur Reduzierung von frühen postoperativen Schmerzen .

Antitumor-Effekte

Es gibt einige Hinweise darauf, dass Tizanidin Antitumor-Effekte haben könnte .

Neue Abgabesysteme

Neue Abgabesysteme von Tizanidin werden entwickelt, um die Pharmakokinetik von oralen Produkten zu verbessern, darunter buccale Pflaster, transdermale Abgabesysteme, Nasenspray und in situ-Rektalgel

Wirkmechanismus

Target of Action

Dehydro Tizanidine, similar to Tizanidine, is an agonist at α2-adrenergic receptor sites . These receptors play a crucial role in the central nervous system, where they modulate the release of various neurotransmitters and influence motor neuron activity .

Mode of Action

Dehydro Tizanidine interacts with its targets, the α2-adrenergic receptors, by binding to them and triggering a response. This interaction results in presynaptic inhibition of motor neurons . The drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Tizanidine is the α2-adrenergic signaling pathway. By acting as an agonist at these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters, thereby inhibiting neuronal firing and muscle spasms .

Pharmacokinetics

Tizanidine has a bioavailability of approximately 40% , is 30% protein-bound, and is metabolized in the liver, primarily by CYP1A2 . The elimination half-life of Tizanidine is between 2.54 hours for the parent compound and 20-40 hours for its inactive metabolites . It is excreted in urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of Dehydro Tizanidine’s action are primarily seen in the reduction of muscle spasticity. By inhibiting the release of excitatory neurotransmitters, Dehydro Tizanidine reduces neuronal firing that leads to muscle spasms . This results in a decrease in muscle tone and an improvement in muscle function.

Action Environment

The action, efficacy, and stability of Dehydro Tizanidine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Dehydro Tizanidine . Additionally, factors such as pH levels, temperature, and the presence of certain ions could potentially affect the stability and action of the drug .

Zukünftige Richtungen

Tizanidine, the parent compound of Dehydro Tizanidine, has been shown to be effective in managing spasticity caused by multiple sclerosis, an acquired brain injury, or a spinal cord injury . It has also been shown to be clinically effective in managing patients suffering from chronic neck and lumbosacral neuralgia with a myofascial component to their pain and regional musculoskeletal pain syndromes . Future research may focus on further exploring the therapeutic potential of Tizanidine and its metabolites, including Dehydro Tizanidine.

Biochemische Analyse

Cellular Effects

Tizanidine is known to reduce spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .

Molecular Mechanism

Tizanidine, however, reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .

Eigenschaften

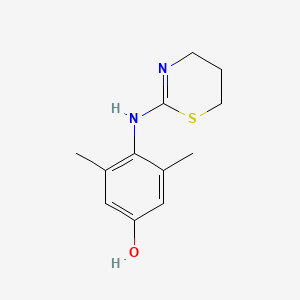

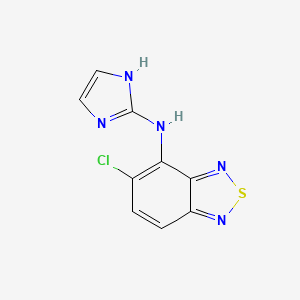

IUPAC Name |

5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXOTSDVJFHVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675663 | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-34-4 | |

| Record name | Dehydro tizanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.